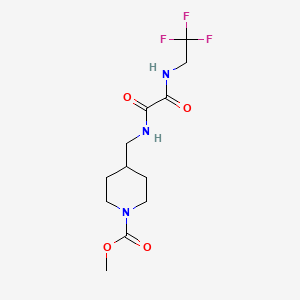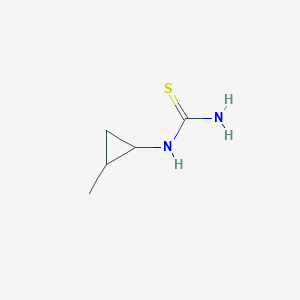![molecular formula C12H16O3 B2717186 [4-(Hydroxymethyl)phenyl] 3-methylbutanoate CAS No. 1260836-04-1](/img/structure/B2717186.png)
[4-(Hydroxymethyl)phenyl] 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Hydroxymethyl)phenyl] 3-methylbutanoate” is a chemical compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxymethyl group (a -CH2OH group) attached at the 4th position. This phenyl group is connected to a 3-methylbutanoate group, which is a 4-carbon chain with a methyl group (-CH3) at the 3rd position and a carboxylic acid ester group (-COO-) at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the phenyl group) with a hydroxymethyl group at the 4th position, and a 3-methylbutanoate group attached to the phenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Applications De Recherche Scientifique
Tissue Engineering Materials :
- Polyhydroxyalkanoates (PHAs), including derivatives like poly-4-hydroxybutyrate (P4HB), have significant applications in tissue engineering. They are employed in medical devices, cardiovascular patches, orthopedic pins, sutures, and various other tissue repair devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- These materials are notable for their mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Wu, Wang, & Chen, 2009).
Polymeric Metal Complexes :
- Polymeric metal complexes, such as poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate), have been synthesized and characterized for catalytic activities. These complexes are utilized in oxidation reactions, showcasing their potential in chemical synthesis and industrial applications (Ingole, Bajaj, & Singh, 2013).
Synthetic Chemistry :
- The compound has been employed in the synthesis of various organic molecules, demonstrating its utility in organic synthesis and pharmaceutical research. For instance, its use in the synthesis of derivatives with potential pharmacological relevance is notable (Vijayakumari, Shireesha, & Nagarapu, 2006).
Sensory Characteristics in Wine :
- Research on compounds like ethyl 2-hydroxy-3-methylbutanoate, a relative of the target compound, has been conducted to understand its chemical and sensory characteristics in wines. This kind of study is crucial in the food industry, particularly in enhancing the quality and sensory properties of beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Insecticidal Activity :
- Research into the synthesis and insecticidal activity of analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, related to the compound , has been conducted. This illustrates the potential applications of these compounds in agriculture and pest control (Henrick, Anderson, & Staal, 1983).
Propriétés
IUPAC Name |
[4-(hydroxymethyl)phenyl] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZWSDQZZDPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404236 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)


![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)

![2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2717124.png)
![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)